2-Tert-butoxy-1-cyclopropoxy-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-1-cyclopropoxy-4-methoxybenzene is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and methoxy functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Tert-butoxy-1-cyclopropoxy-4-methoxybenzene involves several steps. One common method includes the reaction of a suitable benzene derivative with tert-butyl alcohol and cyclopropyl alcohol under acidic or basic conditions to introduce the tert-butoxy and cyclopropoxy groups. The methoxy group can be introduced through methylation using reagents like methyl iodide or dimethyl sulfate . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
2-Tert-butoxy-1-cyclopropoxy-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-1-cyclopropoxy-4-methoxybenzene is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-Tert-butoxy-1-cyclopropoxy-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Vergleich Mit ähnlichen Verbindungen
2-Tert-butoxy-1-cyclopropoxy-4-methoxybenzene can be compared with similar compounds such as:
2-Tert-butoxy-4-cyclopropoxy-1-methoxybenzene: This compound has a similar structure but with different positions of the functional groups, leading to variations in chemical reactivity and applications.
1-Tert-butoxy-2-cyclopropoxy-4-methoxybenzene: Another isomer with different functional group positions, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and resulting properties.
Eigenschaften
Molekularformel |
C14H20O3 |
---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
1-cyclopropyloxy-4-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13-9-11(15-4)7-8-12(13)16-10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
JBEXSIWHRHSUMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC(=C1)OC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.